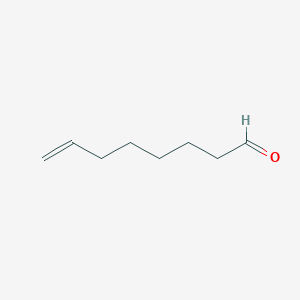

Oct-7-enal

Cat. No. B009835

M. Wt: 126.2 g/mol

InChI Key: LIINGNMKNRSOGW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04510331

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.

[Compound]

Name

condensation product

Quantity

0.4 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].N.[H][H].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[ClH:22]>[Ni].O.C(O)C>[ClH:22].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)=O

|

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)=O

|

Step Six

[Compound]

|

Name

|

condensation product

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately the theoretical amount of hydrogen was absorbed in 7 hours

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid reaction mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(CCCCCC=C)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCC=C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04510331

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.

[Compound]

Name

condensation product

Quantity

0.4 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].N.[H][H].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[ClH:22]>[Ni].O.C(O)C>[ClH:22].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)=O

|

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)=O

|

Step Six

[Compound]

|

Name

|

condensation product

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC=C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately the theoretical amount of hydrogen was absorbed in 7 hours

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid reaction mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(CCCCCC=C)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCC=C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |